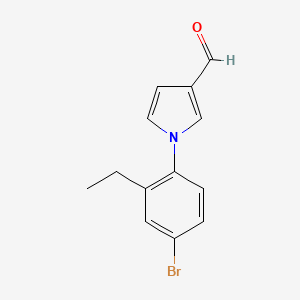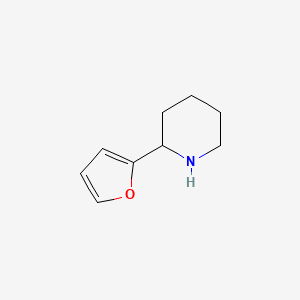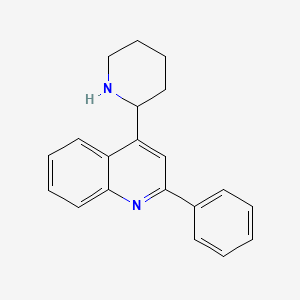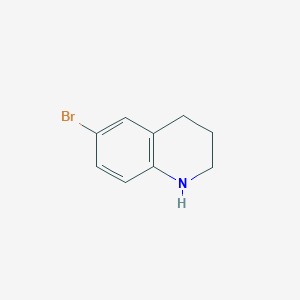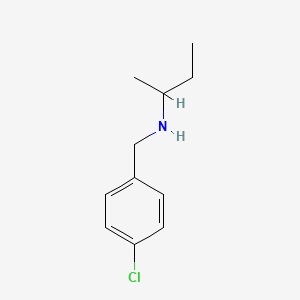
N-(4-chlorobenzyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)butan-2-amine is a chemical compound that is structurally related to various synthesized compounds with potential biological activities. Although the specific compound N-(4-chlorobenzyl)butan-2-amine is not directly mentioned in the provided papers, the related compounds discussed involve chlorobenzyl groups and amine functionalities, which are relevant to the analysis of N-(4-chlorobenzyl)butan-2-amine.
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorobenzyl)butan-2-amine involves reactions between amine-containing molecules and chlorobenzaldehyde derivatives. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine was achieved by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . Similarly, the compound (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine was obtained from a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde . These methods suggest that N-(4-chlorobenzyl)butan-2-amine could potentially be synthesized through a reaction involving a suitable butan-2-amine derivative and 4-chlorobenzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chlorobenzyl)butan-2-amine has been determined using single-crystal X-ray diffraction. For example, the crystal structure of the synthesized compound in paper belongs to the triclinic system and has specific cell parameters. The compound in paper forms inversion-related pairs of molecules linked by C-H···π(arene) hydrogen bonds, which are further connected into sheets by π-π stacking interactions. These structural details provide insights into how N-(4-chlorobenzyl)butan-2-amine might exhibit similar molecular interactions due to the presence of aromatic rings and amine groups.
Chemical Reactions Analysis
The chemical reactions involving compounds with chlorobenzyl and amine groups typically include the formation of bonds through nucleophilic substitution or condensation reactions. The papers provided do not detail specific reactions for N-(4-chlorobenzyl)butan-2-amine, but the synthesis methods described for related compounds suggest that similar reactions could be applicable. For instance, the formation of imine bonds through the reaction of an amine with an aldehyde is a common reaction that could be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(4-chlorobenzyl)butan-2-amine, such as solubility, melting point, and biological activity, are influenced by their molecular structure. The antitumor activity of the compound in paper was evaluated, showing IC50 values against certain cancer cell lines. These properties are crucial for understanding the potential applications of N-(4-chlorobenzyl)butan-2-amine in a biological context. The specific physical properties of N-(4-chlorobenzyl)butan-2-amine would need to be determined experimentally, but it can be inferred that the presence of the chlorobenzyl group may affect its solubility and reactivity.
Applications De Recherche Scientifique
-
N,4-diphenylthiazol-2-amine derivatives
- Application: These compounds were evaluated for their antimicrobial and anti-inflammatory activities .
- Method: The derivatives were synthesized using the Hantzsch method. The reaction involved three steps and was carried out in eco-friendly conditions .
- Results: Most of the tested compounds showed potent antifungal activity. They also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
-
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Application: These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method: The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Orientations Futures
The future directions for “N-(4-chlorobenzyl)butan-2-amine” and similar compounds could involve their use in the synthesis of pharmaceuticals and other chemically active compounds. Biocatalytic processes, for instance, offer a promising avenue for the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPDICODYXMPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405890 |
Source


|
| Record name | N-(4-chlorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)butan-2-amine | |
CAS RN |
46234-40-6 |
Source


|
| Record name | N-(4-chlorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

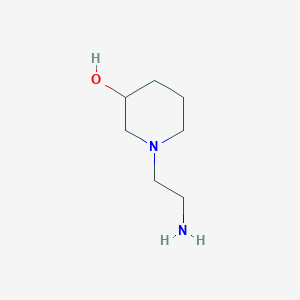
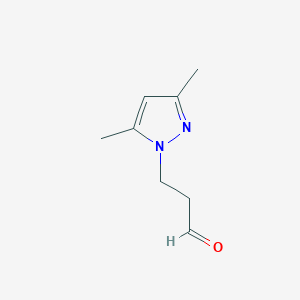
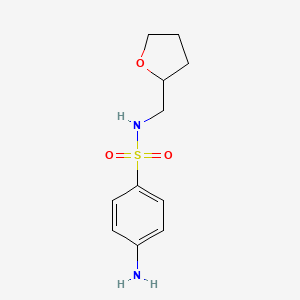
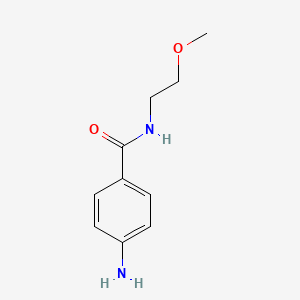

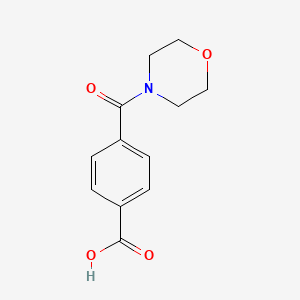
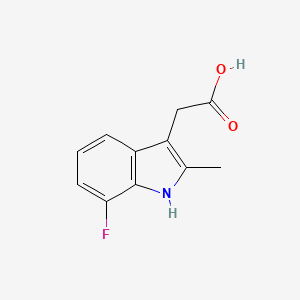
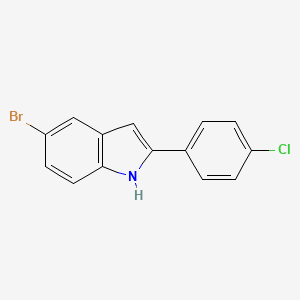
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
